Dual Sigma-1/D2 Receptor Binding Profile Compared to Haloperidol
3-(1-Methylpiperidin-3-yl)phenol exhibits a balanced low-micromolar affinity for both sigma-1 (IC50 = 1,910 nM) and dopamine D2 (IC50 = 1,950 nM) receptors [1]. In contrast, the reference antipsychotic haloperidol demonstrates sub-nanomolar affinity at D2 (Ki ≈ 1 nM) and low-nanomolar affinity at sigma-1 (Ki ≈ 3 nM) [2]. While haloperidol is >1,000-fold more potent, the target compound's equipotent dual profile at micromolar concentrations represents a chemically distinct tool with reduced target saturation risk, which is advantageous in assays requiring partial receptor engagement without full blockade.
| Evidence Dimension | Sigma-1 receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 1,910 nM |
| Comparator Or Baseline | Haloperidol: Ki ≈ 3 nM |
| Quantified Difference | Target compound is approximately 637-fold weaker |
| Conditions | In vitro radioligand binding using [3H](+)-3-PPP (sigma-1) and [3H]spiperone (D2) in rat brain membranes |
Why This Matters
The micromolar dual sigma-1/D2 profile positions 3-(1-methylpiperidin-3-yl)phenol as a low-affinity control compound or a scaffold for affinity maturation studies where high-potency ligands are unsuitable.
- [1] BindingDB. (n.d.). BDBM50018653: (R)-3-(1-Methyl-piperidin-3-yl)-phenol / (S)-3-(1-Methyl-piperidin-3-yl)-phenol. Binding affinity data. View Source
- [2] Roth, B. L., et al. (2004). "Haloperidol: Pharmacology." In: xPharm: The Comprehensive Pharmacology Reference. Elsevier. pp. 1–7. View Source
